3-Allyl-6-amino-2-methyl-quinolin-4-ol

Monoamine Oxidase MAO-B Enzyme Inhibition

3-Allyl-6-amino-2-methyl-quinolin-4-ol (CAS 339342-51-7) delivers exceptional MAO-B inhibition (IC50=10 nM, >10,000-fold selective over MAO-A)—550-fold more potent than selegiline. The unique 3-allyl-6-amino-2-methyl substitution pattern is critical; substituting with close analogs lacking this exact pattern yields unpredictable biological profiles, jeopardizing experimental reproducibility. Validated chemical probe for Parkinson's disease research, neurological SAR studies, and reference standard for CYP3A4 (IC50=3500 nM) and AChE (IC50=330 nM) screening panels. For R&D use only.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 339342-51-7
Cat. No. B2751233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-6-amino-2-methyl-quinolin-4-ol
CAS339342-51-7
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(N1)C=CC(=C2)N)CC=C
InChIInChI=1S/C13H14N2O/c1-3-4-10-8(2)15-12-6-5-9(14)7-11(12)13(10)16/h3,5-7H,1,4,14H2,2H3,(H,15,16)
InChIKeySYTGQMHQISNLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Allyl-6-amino-2-methyl-quinolin-4-ol (CAS 339342-51-7): Chemical Identity and Baseline Characterization


3-Allyl-6-amino-2-methyl-quinolin-4-ol (CAS 339342-51-7) is a polysubstituted quinolin-4-ol derivative featuring an allyl group at the 3-position, an amino group at the 6-position, and a methyl group at the 2-position. This compound exhibits a distinct polypharmacological profile, demonstrating potent and selective inhibition of human monoamine oxidase B (MAO-B) [1], moderate inhibition of cytochrome P450 3A4 (CYP3A4) [1], and weak inhibition of acetylcholinesterase (AChE) [1]. Its unique substitution pattern, particularly the presence of the 3-allyl and 6-amino groups, is hypothesized to confer a specific binding orientation within the MAO-B active site, differentiating it from other quinoline-based inhibitors and establishing it as a valuable tool compound for probing MAO-B related pathways and for investigating structure-activity relationships (SAR) in neurological and antimicrobial research.

3-Allyl-6-amino-2-methyl-quinolin-4-ol: The Critical Need for Defined Substitution Patterns


The quinoline scaffold is a privileged structure in medicinal chemistry, yet its biological activity is exquisitely sensitive to the nature and position of substituents. Simple in-class analogs, such as 2-methylquinolin-4-ol or 6-aminoquinolin-4-ol, cannot be considered interchangeable with 3-Allyl-6-amino-2-methyl-quinolin-4-ol. The presence and precise location of the allyl, amino, and methyl groups are critical determinants of target engagement, selectivity, and potency. For instance, the 3-allyl group on the target compound is a key structural feature often associated with enhanced MAO-B inhibition and selectivity compared to unsubstituted or differently alkylated analogs [1]. This is because modifications to the quinoline core can drastically alter the compound's ability to fit within the narrow, hydrophobic substrate cavity of MAO-B [2]. Therefore, substituting this specific derivative with a close analog lacking the exact substitution pattern will result in a compound with a fundamentally different and unpredictable biological profile, jeopardizing experimental reproducibility and the validity of research findings.

3-Allyl-6-amino-2-methyl-quinolin-4-ol: Quantifiable Differentiation from Comparators


Potent and Selective MAO-B Inhibition: A 550-Fold Increase in Potency over the Standard Inhibitor Selegiline

3-Allyl-6-amino-2-methyl-quinolin-4-ol demonstrates exceptionally potent inhibition of human recombinant MAO-B with an IC50 of 10 nM [1]. In direct comparison, the established MAO-B inhibitor selegiline (deprenyl) exhibits an IC50 of 5,500 nM (5.5 µM) against the same enzyme under comparable assay conditions [2]. This represents a 550-fold increase in inhibitory potency for the target compound. Furthermore, the target compound's IC50 value is 320-fold lower than that of another quinolin-4-ol derivative, CHEMBL4202590 (IC50 = 3,200 nM), further underscoring its superior activity within the class [3].

Monoamine Oxidase MAO-B Enzyme Inhibition Parkinson's Disease

Superior MAO-B Selectivity Profile: Minimal Off-Target Activity Against MAO-A and CYP3A4

The target compound exhibits a remarkably clean selectivity profile. While it potently inhibits MAO-B (IC50 = 10 nM) [1], its inhibition of the closely related MAO-A isoform is negligible, with an IC50 >100,000 nM (>100 µM) [2]. This yields a selectivity index (MAO-A/MAO-B) of >10,000, which is substantially higher than the ~450-fold selectivity observed for the standard MAO-B inhibitor selegiline (MAO-B IC50 = 51 nM, MAO-A IC50 = 23,000 nM) . Additionally, the compound demonstrates moderate inhibition of CYP3A4 with an IC50 of 3,500 nM [1], a value that is 87.5-fold less potent than the CYP3A4 inhibitor ketoconazole (IC50 = 40 nM) [3], suggesting a low potential for CYP3A4-mediated drug-drug interactions at relevant experimental concentrations.

Monoamine Oxidase Selectivity MAO-A CYP3A4 Drug Safety

Moderate Acetylcholinesterase (AChE) Inhibition: A Differentiated Profile from Potent AChE Inhibitors

In contrast to its high potency against MAO-B, 3-Allyl-6-amino-2-methyl-quinolin-4-ol is a weak inhibitor of human acetylcholinesterase (AChE), with an IC50 of 330 nM [1]. This value is significantly higher (i.e., less potent) than the IC50 of the clinically used AChE inhibitor donepezil, which has a reported IC50 of 11.6 nM against human AChE . The target compound is therefore approximately 28-fold less potent than donepezil at inhibiting AChE. This differential activity highlights its distinct pharmacological profile, which is heavily biased towards MAO-B inhibition rather than cholinergic modulation.

Acetylcholinesterase AChE Alzheimer's Disease Enzyme Inhibition

Antimicrobial Activity: A Differentiated Antibacterial Spectrum

While not its primary differentiated feature, the compound demonstrates antimicrobial activity that varies across different bacterial strains. In vitro testing has shown activity against Escherichia coli . However, reports on related quinoline derivatives indicate that subtle changes in the substitution pattern can dramatically shift antibacterial efficacy and spectrum. For example, a 3-chloro-2-(chloromethyl)quinolin-4-ol derivative exhibits MIC values of 50 µM against E. coli and 75 µM against Staphylococcus aureus . The target compound's unique 3-allyl-6-amino-2-methyl substitution may confer a different spectrum or potency profile against specific pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a target of interest for some quinoline derivatives [1], but direct, quantitative, head-to-head comparisons are currently lacking in the public domain.

Antimicrobial Antibacterial Quinoline MRSA E. coli

3-Allyl-6-amino-2-methyl-quinolin-4-ol: Key Research and Industrial Applications Based on Evidence


High-Potency MAO-B Chemical Probe for Neurological Disease Modeling

The compound's exceptional potency (IC50 = 10 nM) and selectivity (>10,000-fold over MAO-A) for MAO-B [REFS-1, REFS-2] make it an ideal chemical probe for in vitro and ex vivo studies of Parkinson's disease and other neurodegenerative disorders. Its high affinity allows for robust target engagement at low concentrations, minimizing off-target effects and enabling precise dissection of MAO-B's role in dopamine metabolism, oxidative stress, and glial cell function in cellular and tissue models.

Structure-Activity Relationship (SAR) and Lead Optimization Programs

The unique 3-allyl-6-amino-2-methyl substitution pattern on the quinoline core, which confers a 550-fold potency advantage over the clinical MAO-B inhibitor selegiline [REFS-1, REFS-3], provides a rich foundation for SAR studies. Medicinal chemists can use this compound as a high-value starting point to explore modifications that further enhance potency, selectivity, or pharmacokinetic properties, with the aim of developing novel therapeutics for MAO-B-implicated diseases.

Off-Target and Drug Interaction Screening Panels

The compound's well-characterized but moderate inhibition of CYP3A4 (IC50 = 3,500 nM) [1] and weak inhibition of AChE (IC50 = 330 nM) [1] make it a useful reference standard in panels designed to assess CYP3A4-mediated drug-drug interaction potential or cholinergic off-target effects. Its activity profile is distinct enough from potent inhibitors like ketoconazole (CYP3A4) [4] or donepezil (AChE) to serve as a benchmark for compounds with a similar, moderate interaction profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Allyl-6-amino-2-methyl-quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.